molecular formula C8H13N3O2 B13629783 Propyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Propyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Cat. No.: B13629783
M. Wt: 183.21 g/mol
InChI Key: KHSPTODBUKRLIL-UHFFFAOYSA-N
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Description

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones or their equivalents. For instance, the condensation of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with propyl alcohol under acidic conditions can yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification. Catalysts and optimized reaction conditions are employed to enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions can be an efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the ester group.

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This ester group can be hydrolyzed to form carboxylic acid derivatives, providing additional versatility in chemical synthesis .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propyl 4-amino-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-4-13-8(12)7-6(9)5-11(2)10-7/h5H,3-4,9H2,1-2H3

InChI Key

KHSPTODBUKRLIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NN(C=C1N)C

Origin of Product

United States

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